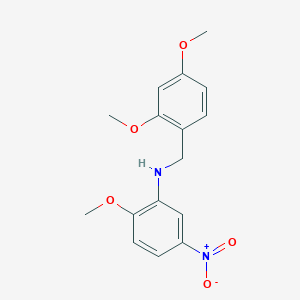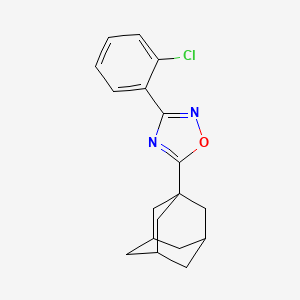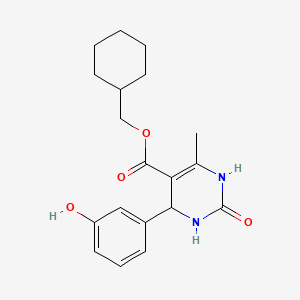![molecular formula C16H21ClN2 B5187419 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)
1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride, also known as THIQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THIQ is a cyclic amine that has a unique structure, which makes it an interesting compound to study.
Mecanismo De Acción
1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. It binds to the receptor and activates it, leading to an increase in dopamine signaling. This increase in dopamine signaling can lead to various effects, including increased motivation, reward, and pleasure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride depend on its dose and duration of exposure. In low doses, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been shown to increase dopamine signaling, leading to increased motivation and reward. In high doses, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride can lead to neurotoxicity and cell death. 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has several advantages for lab experiments, including its unique structure, its specificity for the D2 dopamine receptor subtype, and its potential as a tool compound for studying the dopamine receptor system. However, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride also has limitations, including its potential for neurotoxicity at high doses and the need for careful dosing and handling.
Direcciones Futuras
There are several future directions for research on 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride, including further investigation of its potential as a drug candidate for the treatment of various diseases, further exploration of its effects on the dopamine receptor system, and investigation of its potential as a tool compound for studying other neurotransmitter systems. Additionally, research on the structure-activity relationship of 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride and related compounds could lead to the development of more potent and selective dopamine receptor agonists.
Métodos De Síntesis
The synthesis of 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-bromo-1,3-dimethylimidazolium chloride. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then treated with hydrochloric acid to obtain 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride.
Aplicaciones Científicas De Investigación
1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been studied for its effects on the central nervous system, specifically its potential as a dopamine receptor agonist. In pharmacology, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been investigated for its potential as a tool compound for studying the dopamine receptor system.
Propiedades
IUPAC Name |
1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-10-8-9-11(2)16-14(10)15(17)12-6-4-3-5-7-13(12)18-16;/h8-9H,3-7H2,1-2H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWITWBKAOKJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3CCCCCC3=NC2=C(C=C1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5187343.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5187346.png)

![3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
![4-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5187358.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187371.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5187379.png)
![N,N-dimethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5187392.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-naphthamide](/img/structure/B5187395.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5187427.png)
![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol](/img/structure/B5187439.png)
